Cyclopropanecarbonyl chloride, 1-chloro-
Overview
Description
Cyclopropanecarbonyl chloride, also known as Cyclopropanecarboxylic acid chloride, is an organic compound with the linear formula C3H5COCl . It is primarily used as an intermediate in the manufacture of pharmaceutical and agrochemical products . It can be used as an alkylating reagent in the preparation of some chemical building blocks such as formylcyclopropane, cyclopropanecarboxylic acid hydrazide, bis (cyclopropylcarbonyl) peroxide, 1-cyclopropanecarboxamide, 2-cyclopropylcarbonylcyclohexane-1,3-diones and cyclopropyl analog of triazolopiperazine-amides .
Synthesis Analysis
The synthesis process of 1-chloro-cyclopropanecarbonyl chloride involves taking alpha-acetyl-gamma-butyrolactone and sulfonyl chloride as raw materials through the steps of chlorinating, ring cleavage, cyclization, and re-chlorinating, so that a target product is obtained . This synthetic process is implemented by taking cheap industrial chemicals as raw materials and reaction reagents, and by using a single solvent system, a smooth process connection is achieved, so that the reaction yield is improved, the process operation is simplified, the cost of raw materials is reduced, and the cost of production is lowered .Molecular Structure Analysis
The molecular formula of Cyclopropanecarbonyl chloride is C4H5ClO . The molecule contains a total of 11 bond(s) including 7 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 three-membered ring(s) and 1 acyl halogenide(s) (aliphatic) .Chemical Reactions Analysis
Cyclopropanecarbonyl chloride can be used as an alkylating reagent in the preparation of some chemical building blocks . The synthetic process involves several steps including chlorination, ring cleavage, cyclization, and re-chlorination .Physical And Chemical Properties Analysis
Cyclopropanecarbonyl chloride is a clear colorless to slightly yellow liquid . It has a molecular weight of 104.53 . The compound has a refractive index of n20/D 1.452 (lit.) , a boiling point of 119 °C (lit.) , and a density of 1.152 g/mL at 25 °C (lit.) . It is soluble in water, but reacts violently .Safety And Hazards
Cyclopropanecarbonyl chloride is classified as a flammable liquid and vapor, and it is toxic if swallowed . It causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
properties
IUPAC Name |
1-chlorocyclopropane-1-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2O/c5-3(7)4(6)1-2-4/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLNYRRFZAUVIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449092 | |
Record name | Cyclopropanecarbonyl chloride, 1-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropanecarbonyl chloride, 1-chloro- | |
CAS RN |
73492-25-8 | |
Record name | Cyclopropanecarbonyl chloride, 1-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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